molecular formula C12H9NO4S2 B11669034 {2-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid

{2-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid

Cat. No.: B11669034
M. Wt: 295.3 g/mol
InChI Key: NVLJUKAUSGTIHG-WEVVVXLNSA-N
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Description

{2-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid is a complex organic compound that features a thiazolidine ring, a phenoxy group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid typically involves the formation of the thiazolidine ring followed by the introduction of the phenoxyacetic acid moiety. One common method involves the reaction of 2-aminothiazole with 4-oxo-2-thioxo-1,3-thiazolidine-5-carbaldehyde under basic conditions to form the thiazolidine ring. This intermediate is then reacted with phenoxyacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

{2-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiazolidine ring can be reduced to form alcohols.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenoxy derivatives.

Scientific Research Applications

{2-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of {2-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The phenoxyacetic acid moiety may mimic natural substrates, leading to competitive inhibition. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    Phenoxyacetic acid: Shares the phenoxy group but lacks the thiazolidine ring.

    Thiazolidine-2,4-dione: Contains the thiazolidine ring but lacks the phenoxyacetic acid moiety.

    2,4-Dichlorophenoxyacetic acid (2,4-D): A well-known herbicide with a similar phenoxyacetic acid structure but different functional groups.

Uniqueness

{2-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid is unique due to the combination of the thiazolidine ring and the phenoxyacetic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds .

Properties

Molecular Formula

C12H9NO4S2

Molecular Weight

295.3 g/mol

IUPAC Name

2-[2-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid

InChI

InChI=1S/C12H9NO4S2/c14-10(15)6-17-8-4-2-1-3-7(8)5-9-11(16)13-12(18)19-9/h1-5H,6H2,(H,14,15)(H,13,16,18)/b9-5+

InChI Key

NVLJUKAUSGTIHG-WEVVVXLNSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/2\C(=O)NC(=S)S2)OCC(=O)O

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=S)S2)OCC(=O)O

Origin of Product

United States

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